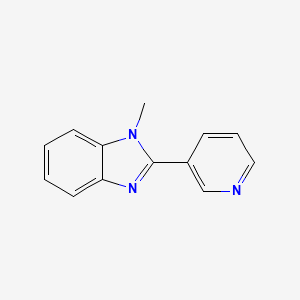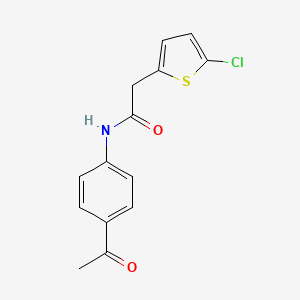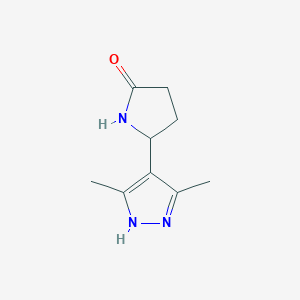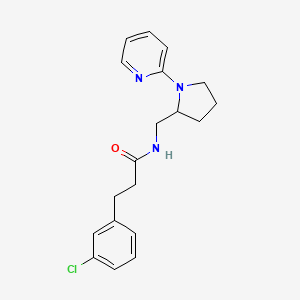
1-Methyl-2-pyridin-3-ylbenzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of “1-Methyl-2-pyridin-3-ylbenzimidazole” was established based on the results of elemental analysis; IR and NMR spectra; and X-ray diffraction studies .Chemical Reactions Analysis
The molecule pyridine-3,5-bis (1-methyl-benzimidazole-2-yl), L1, was shown to form metal–organic gels (MOGs) upon reaction with CuCl2, CuBr2 or CdBr2 in alcoholic solutions .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Synthesis Approaches : A study describes a method for synthesizing pharmacologically active tetrahydropyridinylbenzimidazoles, including 2-Pyridin-3-ylbenzimidazoles, through condensation and oxidative cyclization processes (Jung, Park, Lee, & Ahn, 2003).
- Chemical Nuclease Activity : Benzimidazole-based Cu(II)/Co(II) complexes were synthesized and exhibited significant anti-proliferative effects in various carcinoma cell lines, as well as chemical nuclease activity, indicating potential anticancer applications (Zhao, Yu, Zhi, Mao, Hu, & Wang, 2017).
Anticancer and Biological Activities
- Ruthenium(II) Arene Compounds : Derivatives of 1-methyl-2-pyridin-3-ylbenzimidazole were used to prepare ruthenium(II) arene compounds, demonstrating significant cytotoxic activity and suggesting a multitarget mechanism for biological activity (Martínez-Alonso, Busto, Jalón, Manzano, Leal, Rodríguez, García, & Espino, 2014).
- Antibacterial Activity : A study on the synthesis of 1-(pyridine-3-methyl)-2-ethylbenzimidazole indicated its higher antifungal activity against specific fungi, although its antibacterial activity against common bacteria like E. coli and S. aureus was not significant (Qingling, Jie, Min, Yecheng, Mei-zhen, Chunyu, Xiaoling, & Min, 2009).
- Potential Anticancer Agents : Novel pyridine-thiazole hybrid molecules exhibited high antiproliferative activity against various cancer cell lines, suggesting their potential as anticancer agents (Ivasechko, Yushyn, Roszczenko, Senkiv, Finiuk, Lesyk, Holota, Czarnomysy, Klyuchivska, Khyluk, Kashchak, Gzella, Bielawski, Bielawska, Stoika, & Lesyk, 2022).
Wirkmechanismus
Target of Action
1-Methyl-2-pyridin-3-ylbenzimidazole is a derivative of the benzimidazole class of compounds . Benzimidazoles are known to interact with various biological targets, including enzymes and receptors, which play crucial roles in numerous biological processes . .
Mode of Action
Benzimidazoles, in general, are known to interfere with the polymerization of microtubules, which results in the loss of cytoplasmic microtubules . This interaction with its targets can lead to significant changes in cellular processes.
Biochemical Pathways
Benzimidazoles are known to interfere with carbohydrate metabolism and inhibit the polymerization of microtubules . These actions can affect various biochemical pathways and have downstream effects on cellular processes.
Result of Action
The interaction of benzimidazoles with microtubules can lead to significant alterations in cellular structures and functions .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of benzimidazole derivatives .
Zukünftige Richtungen
Benzimidazole-1,2,3-triazole-piperazine hybrids have been synthesized and examined for their α-amylase and α-glucosidase inhibitory potential . The pharmacological profile revealed that some of these hybrids might be the possible lead compounds for the treatment of diabetes . This suggests that “1-Methyl-2-pyridin-3-ylbenzimidazole” and similar compounds could have potential applications in the development of new therapeutic agents.
Biochemische Analyse
Biochemical Properties
The biochemical properties of 1-Methyl-2-pyridin-3-ylbenzimidazole are largely derived from its benzimidazole core. Benzimidazoles are known to interact with various enzymes, proteins, and other biomolecules . The exact nature of these interactions depends on the specific structure of the benzimidazole derivative and the biomolecules it interacts with.
Cellular Effects
For instance, some benzimidazoles have demonstrated anticancer activity, influencing cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Benzimidazoles are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been reported. It is common for the effects of compounds to vary with dosage, with potential threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Benzimidazoles are known to interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
Many compounds are transported and distributed within cells via specific transporters or binding proteins, which can also affect their localization or accumulation .
Subcellular Localization
Many compounds are directed to specific compartments or organelles within the cell via targeting signals or post-translational modifications .
Eigenschaften
IUPAC Name |
1-methyl-2-pyridin-3-ylbenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3/c1-16-12-7-3-2-6-11(12)15-13(16)10-5-4-8-14-9-10/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTHVCNAHJZPIII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-(2-Bicyclo[2.2.1]heptanyl)propan-1-amine](/img/structure/B2596927.png)
![Ethyl 2-({[(1-cyanocycloheptyl)carbamoyl]methyl}(propan-2-yl)amino)acetate](/img/structure/B2596928.png)
![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B2596930.png)
![Ethyl 4-(2,5-dimethoxyphenyl)-6-{[(4-methylphenyl)sulfonyl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2596931.png)


![5-(4-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)-2,1,3-benzothiadiazole](/img/structure/B2596937.png)
![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2596938.png)
![N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2596939.png)
